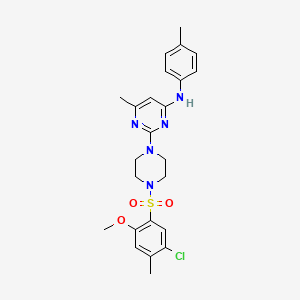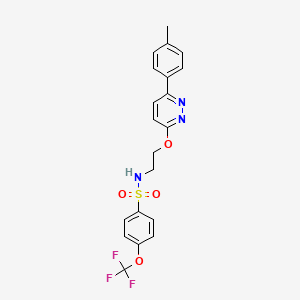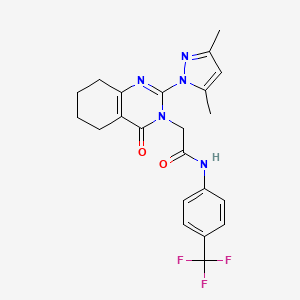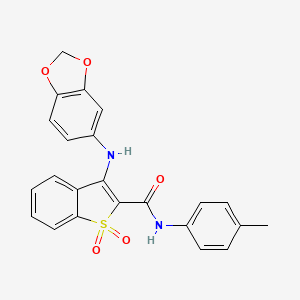
3-(1,3-benzodioxol-5-ylamino)-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and benzothiophene cores, followed by their coupling through amide bond formation. Common synthetic routes may involve:
Formation of Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzothiophene Core: This often involves the cyclization of thiophene derivatives with appropriate electrophiles.
Coupling Reactions: The final step involves coupling the benzodioxole and benzothiophene cores through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
- 1,3-Benzodioxole-5-methanamine
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
Compared to similar compounds, 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzodioxole and benzothiophene cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C23H18N2O5S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-ylamino)-N-(4-methylphenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c1-14-6-8-15(9-7-14)25-23(26)22-21(17-4-2-3-5-20(17)31(22,27)28)24-16-10-11-18-19(12-16)30-13-29-18/h2-12,24H,13H2,1H3,(H,25,26) |
InChIキー |
YSYSFCXBNOTORI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2(=O)=O)NC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238157.png)

![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B11238175.png)
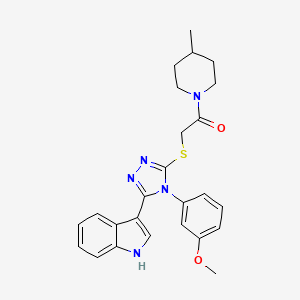
![2-({4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11238186.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B11238187.png)
![N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238193.png)

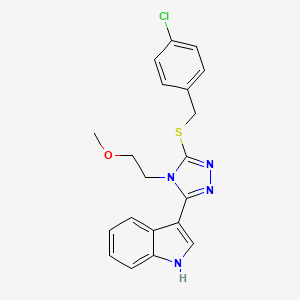
![2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11238198.png)
